molecular formula C24H28F2N2O2S B2364882 1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-((4-fluorophenyl)thio)ethan-1-one CAS No. 1704530-19-7

1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-((4-fluorophenyl)thio)ethan-1-one

Cat. No. B2364882
CAS RN: 1704530-19-7
M. Wt: 446.56
InChI Key: LDYZFSMLEMODEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-((4-fluorophenyl)thio)ethan-1-one is a useful research compound. Its molecular formula is C24H28F2N2O2S and its molecular weight is 446.56. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Evaluation

  • Novel derivatives of this compound have been synthesized and tested for anticonvulsant activity, showing effectiveness against seizure models like maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) (Çalış, Septioğlu & Aytemir, 2011).

Applications in Material Science and Pharmaceuticals

  • Substituted thiophenes, a core component of this compound, exhibit a wide range of biological activities and have diverse applications in material science, including use in thin-film transistors, organic field-effect transistors, and solar cells (Nagaraju et al., 2018).

NMDA Receptor Antagonism

  • Certain analogues of this compound have been explored for their high affinity for NMDA receptor subunits, providing insights into receptor orientation and potential applications in studying glutamate toxicity in neurons (Butler et al., 1998).

Antimicrobial Activity

  • Some novel derivatives have been synthesized and evaluated for their antimicrobial activity, showcasing potential in combating various microbial infections (Nagamani et al., 2018).

Synthesis of Bioactive Molecules

  • The pharmacophoric groups present in this compound are used in synthesizing new biologically active molecules, indicating its versatility in drug development (Holla et al., 2003).

Electrophilic Fluorination

  • This compound has been involved in studies related to electrophilic fluorination, contributing to the development of new fluorinating agents (Banks et al., 1997).

Sigma Binding Site Affinity

  • Derivatives of this compound have shown high affinity for sigma binding sites, with potential implications in neurological research (Perregaard et al., 1995).

Fluoroionophore Development

  • Research involving derivatives of this compound has led to the development of fluoroionophores, which are useful in metal chelation and cellular metal staining (Hong et al., 2012).

Nematic Polyurethanes

  • Studies have explored the synthesis of nematic polyurethanes using derivatives of this compound, contributing to advancements in polymer chemistry (Kricheldorf & Awe, 1989).

Electrochromic Properties

  • The copolymerization of this compound's derivatives has been researched for enhancing electrochromic properties, showing potential in electronic device applications (Türkarslan et al., 2007).

Oligoribonucleotide Synthesis

  • It has been used in the synthesis of oligoribonucleotides with selective 2'-O-methylation, important for RNA biochemistry studies (Beijer et al., 1990).

properties

IUPAC Name

1-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-2-(4-fluorophenyl)sulfanylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28F2N2O2S/c25-18-5-7-21(8-6-18)31-17-24(29)28-13-9-19(10-14-28)27-15-11-20(12-16-27)30-23-4-2-1-3-22(23)26/h1-8,19-20H,9-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYZFSMLEMODEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)CSC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28F2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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